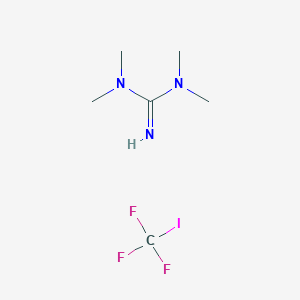
Ritter Trifluoroiodomethane-TMG Reagent
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ritter Trifluoroiodomethane-TMG Reagent involves the reaction of trifluoroiodomethane with tetramethylguanidine. The reaction is typically carried out under controlled conditions to ensure the formation of the desired adduct. The process involves the use of dry ice for shipping and storage at temperatures between 2-8°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Ritter Trifluoroiodomethane-TMG Reagent undergoes various types of chemical reactions, including:
Photocatalytic Reactions: Utilized in the pentafluoroethylation of olefins.
Electrophilic Reactions: Used for the pentafluoroethylation of heteroatoms.
Common Reagents and Conditions
Common reagents used in reactions with this compound include olefins and heteroatoms. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving this compound include pentafluoroethylated olefins and heteroatoms .
Wissenschaftliche Forschungsanwendungen
Ritter Trifluoroiodomethane-TMG Reagent has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules through pentafluoroethylation reactions.
Biology: Employed in the modification of biological molecules for research purposes.
Medicine: Utilized in the development of pharmaceuticals and other medical compounds.
Industry: Applied in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of Ritter Trifluoroiodomethane-TMG Reagent involves the formation of a halogen-bonded adduct with trifluoroiodomethane. This adduct facilitates the pentafluoroethylation of olefins and heteroatoms through photocatalytic and electrophilic reactions . The molecular targets and pathways involved in these reactions are primarily related to the formation of carbon-carbon and carbon-heteroatom bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoroiodomethane: A precursor to Ritter Trifluoroiodomethane-TMG Reagent.
Pentafluoroiodoethane-TMG Reagent: Another reagent used for similar applications.
Trimethyl(trifluoromethyl)silane: Used in trifluoromethylation reactions.
Uniqueness
This compound is unique due to its convenient, liquified form, which makes it easier to handle and use in various synthetic applications. Its ability to facilitate both photocatalytic and electrophilic pentafluoroethylation reactions sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C6H13F3IN3 |
|---|---|
Molekulargewicht |
311.09 g/mol |
IUPAC-Name |
1,1,3,3-tetramethylguanidine;trifluoro(iodo)methane |
InChI |
InChI=1S/C5H13N3.CF3I/c1-7(2)5(6)8(3)4;2-1(3,4)5/h6H,1-4H3; |
InChI-Schlüssel |
KIOFDNCUJQQUCD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=N)N(C)C.C(F)(F)(F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzobicyclon [ISO]](/img/structure/B12058859.png)

![5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B12058880.png)

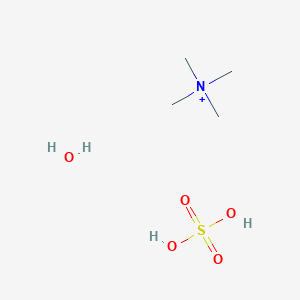
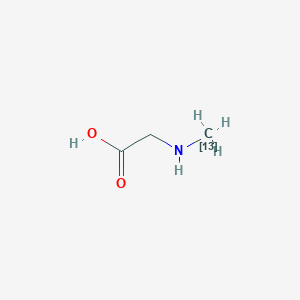

![[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12058915.png)
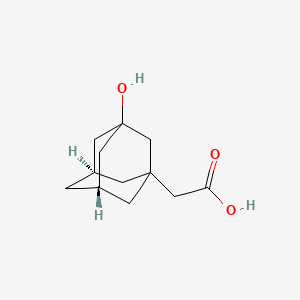

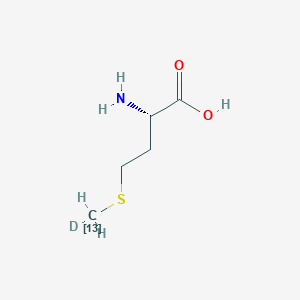
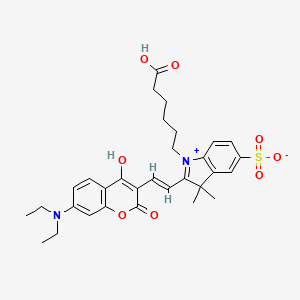
![4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid](/img/structure/B12058962.png)
